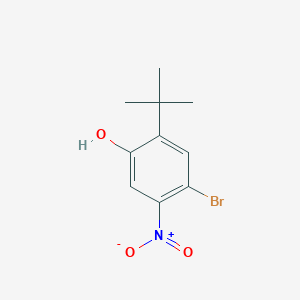

2-Tert-butyl-4-bromo-5-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-tert-butyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCBCIRZXMTSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyl 4 Bromo 5 Nitrophenol and Analogues

Regioselective Synthesis Strategies for Phenolic Bromination and Nitration

The construction of a complex molecule like 2-tert-butyl-4-bromo-5-nitrophenol necessitates a multi-step approach, typically starting from a simpler phenolic precursor. The key challenge lies in controlling the position of the incoming electrophiles (bromine and the nitro group) on the aromatic ring. This requires a sophisticated understanding of electrophilic aromatic substitution, particularly how existing substituents on the phenol (B47542) ring direct subsequent reactions. The synthesis generally proceeds by first brominating a precursor phenol, followed by a nitration step, or vice-versa.

Electrophilic Bromination of Precursor Phenols

Electrophilic bromination is a fundamental reaction for functionalizing phenols. Due to the high reactivity of the phenol ring, this reaction can proceed rapidly, often leading to multiple substitutions if not properly controlled. youtube.com For the synthesis of this compound, a likely precursor is 2-tert-butylphenol (B146161), which would be selectively monobrominated to yield 2-tert-butyl-4-bromophenol.

The regiochemical outcome of electrophilic bromination on a substituted phenol is dictated by the electronic and steric properties of the substituents already present on the aromatic ring. The hydroxyl (-OH) group is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. khanacademy.orgyoutube.com It directs incoming electrophiles primarily to the positions ortho and para to itself. khanacademy.orgyoutube.com

In the case of a precursor like 2-tert-butylphenol, two activating groups are present:

Hydroxyl (-OH) group: A strong activator and ortho, para-director.

Tert-butyl (-C(CH₃)₃) group: A weak activator and ortho, para-director.

The combined influence of these groups on the precursor, 2-tert-butylphenol, strongly favors substitution at the para position (C4) relative to the hydroxyl group, as it is electronically activated and sterically accessible. The ortho position (C6) is also activated, but substitution at the C4 position is generally preferred. The other ortho position (C2) is blocked by the bulky tert-butyl group.

Table 1: Directing Effects of Substituents on 2-tert-butylphenol

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Hydroxyl (-OH) | C1 | Strong Activator | Ortho (C2, C6), Para (C4) |

| Tert-butyl | C2 | Weak Activator | Ortho (C3, C5), Para (C6) |

The high reactivity of phenols can lead to the formation of polybrominated products, such as 2,4,6-tribromophenol, especially when using bromine in a polar solvent like water. youtube.compw.live To achieve selective mono-bromination, milder and more controlled methods are necessary.

Several techniques have been developed to control the bromination of phenols:

Solvent Choice: Performing the reaction in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) reduces the ionization of the phenol and the polarizing effect on the bromine molecule, thus decreasing the reaction rate and favoring mono-substitution. khanacademy.orgpw.live

Mild Brominating Agents: Reagents such as N-Bromosuccinimide (NBS) in conjunction with an acid catalyst like HBF₄·Et₂O can provide a controlled source of electrophilic bromine. acs.org

In Situ Bromine Generation: A mixture of a bromide salt (like KBr) and an oxidizing agent (like a bromate) can generate bromine in situ, allowing for regioselective mono-bromination. researchgate.net

Specialized Reagents: Novel reagent systems have been developed for efficient and mild electrophilic bromination. One such system is the combination of PIDA (phenyliodine diacetate) and aluminum tribromide (AlBr₃), which generates a highly reactive but controllable brominating species. nih.govwindows.net Another approach uses vanadium pentoxide (V₂O₅) and hydrogen peroxide to promote regioselective bromination with tetrabutylammonium (B224687) bromide. organic-chemistry.orgnih.gov

Table 2: Comparison of Phenol Bromination Methods

| Reagent/Solvent | Conditions | Outcome | Selectivity |

|---|---|---|---|

| Br₂ / H₂O | Room Temperature | Rapid, Exothermic | Low (typically gives 2,4,6-tribromophenol) pw.live |

| Br₂ / CS₂ | Low Temperature | Slower, Controlled | High for mono-bromination (para-isomer favored) khanacademy.org |

| NBS / HBF₄·Et₂O | CH₃CN | Mild | High regioselectivity acs.org |

| PIDA / AlBr₃ | Room Temperature | Mild, Efficient | Excellent yields for mono-bromination nih.gov |

Aromatic Nitration Mechanisms and Regioselectivity on Substituted Phenols

Following bromination, the resulting 2-tert-butyl-4-bromophenol undergoes nitration to introduce the nitro group (-NO₂) and form the final product. Aromatic nitration is a classic electrophilic aromatic substitution reaction.

The active electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺). taylorandfrancis.com This highly reactive species is typically generated in situ by reacting concentrated nitric acid with an even stronger acid, usually concentrated sulfuric acid. vedantu.comjove.com

The mechanism for its formation involves two key steps:

Protonation of Nitric Acid: Sulfuric acid acts as the acid and protonates the hydroxyl group of nitric acid, which acts as a base. jove.comyoutube.com

Formation of Nitronium Ion: The protonated nitric acid is unstable and readily loses a molecule of water to form the linear and highly electrophilic nitronium ion. vedantu.comjove.comyoutube.com

This acid-catalyzed generation ensures a sufficient concentration of the powerful electrophile needed to attack the aromatic ring. nih.gov

Once generated, the nitronium ion attacks the electron-rich aromatic ring of the substituted phenol. The regioselectivity of this attack on a substrate like 2-tert-butyl-4-bromophenol is complex, as it is governed by the combined directing effects of the hydroxyl, tert-butyl, and bromo substituents.

The -OH group at C1 is a strong activator, directing ortho (C6) and para (C4, blocked).

The -t-butyl group at C2 is a weak activator, directing ortho (C3) and para (C6).

The -Br group at C4 is a weak deactivator but is also an ortho, para-director, influencing positions C3 and C5.

The formation of the target compound, this compound, indicates that nitration occurs at the C5 position. This position is ortho to the bromine atom and meta to the strongly activating hydroxyl group. This outcome highlights the intricate balance of factors: while the hydroxyl group strongly activates the ring, particularly at the ortho and para positions, the steric hindrance from the adjacent bulky tert-butyl group may disfavor substitution at C6. The directing influence of the bromine atom to its ortho position (C5) becomes significant, ultimately guiding the nitro group to this location. rsc.org

Direct nitration of highly activated phenols with concentrated nitric acid can also lead to oxidation and the formation of undesired byproducts. quora.comquora.com Therefore, controlling reaction conditions, such as temperature and the concentration of the nitrating mixture, is crucial for achieving high yields of the desired nitro-substituted product. byjus.com In some cases, protecting the phenol group or using milder nitrating agents is employed to prevent oxidation and improve selectivity. quora.comnih.gov

Control of Nitro Group Placement on Phenolic Rings

The regioselectivity of nitration on a phenolic ring is a complex process governed by the electronic and steric effects of the existing substituents. dergipark.org.tr The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. byjus.com However, the presence of other substituents, such as a bulky tert-butyl group and a halogen, introduces competing directing effects that must be carefully managed to achieve the desired substitution pattern.

Directing Effects of Substituents:

| Substituent | Electronic Effect | Directing Influence |

| -OH | Activating | ortho, para |

| -C(CH₃)₃ | Activating | ortho, para |

| -Br | Deactivating | ortho, para |

| -NO₂ | Deactivating | meta |

In the synthesis of this compound, the starting material is often a phenol already substituted with the tert-butyl and bromo groups. The challenge then becomes the selective introduction of the nitro group at the C5 position. The hydroxyl group strongly directs ortho and para. The tert-butyl group at C2 and the bromo group at C4 sterically and electronically influence the incoming nitro group. The position para to the hydroxyl group is already occupied by the bromine atom. This leaves the two ortho positions (C2 and C6) and the remaining meta position (C5, relative to the hydroxyl) as potential sites for nitration. The C2 position is blocked by the bulky tert-butyl group. Therefore, nitration is directed to the C6 and C5 positions. The hydroxyl group's strong activating and directing effect favors the C6 position, while the combined directing effects of the other substituents can influence the final regioselectivity.

Various nitrating agents and conditions have been explored to control the regioselectivity of nitration on phenols. dergipark.org.trresearchgate.net The choice of nitrating agent, such as a mixture of nitric and sulfuric acids, metal nitrates, or tert-butyl nitrite (B80452), can significantly impact the isomer distribution. researchgate.netumich.edunih.gov For instance, the use of metal nitrates like copper(II) nitrate (B79036) has been shown to offer good regioselectivity in the mononitration of phenols. researchgate.netumich.edu

Introduction of the tert-Butyl Group via Friedel-Crafts Alkylation

The introduction of the tert-butyl group onto the phenolic ring is typically achieved through a Friedel-Crafts alkylation reaction. libretexts.org This classic electrophilic aromatic substitution reaction involves the reaction of an alkylating agent, such as tert-butyl chloride or isobutylene, with the aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid. wikipedia.orgslchemtech.com

Mechanistic Considerations of tert-Butylation on Activated Aromatic Systems

The mechanism of Friedel-Crafts alkylation on an activated aromatic system like phenol involves several key steps. slchemtech.com First, the Lewis acid catalyst activates the alkylating agent to generate a carbocation or a highly polarized complex that acts as the electrophile. cerritos.edu In the case of tert-butylation, the stable tertiary carbocation, (CH₃)₃C⁺, is readily formed.

The electron-rich phenolic ring then attacks the electrophile. masterorganicchemistry.com The hydroxyl group of the phenol is a strong activating group, increasing the nucleophilicity of the ring and facilitating the attack. byjus.com The substitution pattern is governed by the directing effect of the hydroxyl group, which favors the formation of ortho and para substituted products. stackexchange.com Steric hindrance from the bulky tert-butyl group can influence the ratio of ortho to para products, with the para product often being favored. stackexchange.com

Computational studies on the tert-butylation of phenol over zeolite catalysts suggest that the reaction can proceed through either a stepwise mechanism, involving the formation of a tert-butyl carbenium ion, or a concerted mechanism where the alcohol and phenol are co-adsorbed. researchgate.net The concerted path is often favored, with a lower activation barrier for para-substitution. researchgate.net

A significant challenge in Friedel-Crafts alkylation is the potential for overalkylation, as the introduction of an electron-donating alkyl group further activates the ring towards subsequent substitutions. cerritos.edu However, in the case of tert-butylation of phenol, the steric bulk of the introduced group can often prevent polysubstitution. stackexchange.com

Stereochemical Implications of Alkylation Reactions

In the context of introducing a tert-butyl group, which is achiral, there are no stereochemical implications at the point of attachment to the aromatic ring. wikipedia.org The tert-butyl group lacks a stereocenter. However, Friedel-Crafts alkylation reactions can, in general, lead to the formation of stereocenters if the alkylating agent is chiral or if the reaction creates a new stereocenter on a prochiral substrate. numberanalytics.com The stereochemical outcome of such reactions can be influenced by factors like the choice of a chiral Lewis acid catalyst. numberanalytics.com

Multi-Step Synthetic Routes to this compound

The synthesis of this compound necessitates a multi-step approach, carefully orchestrating the introduction of each substituent to achieve the desired regiochemistry. The order of the reactions is crucial to the success of the synthesis.

Sequential Halogenation and Nitration Approaches

A common strategy involves the sequential halogenation and nitration of a pre-existing tert-butylphenol. For instance, starting with 2-tert-butylphenol, the first step would be bromination. Due to the ortho, para-directing nature of the hydroxyl and tert-butyl groups, bromination would be expected to occur at the para position (C4) and the other ortho position (C6). Careful control of reaction conditions can favor the formation of 4-bromo-2-tert-butylphenol (B178157).

The subsequent nitration of 4-bromo-2-tert-butylphenol presents the key challenge of directing the nitro group to the C5 position. The hydroxyl group strongly directs to the C6 position, while the bromo group also directs ortho and para (to itself), which would be the C2 and C6 positions. However, the C2 position is blocked by the bulky tert-butyl group. The directing effects and steric hindrance must be carefully balanced to achieve nitration at the desired C5 position. The use of specific nitrating agents and reaction conditions is critical to override the strong directing influence of the hydroxyl group to the C6 position. researchgate.netumich.edu

An alternative route could involve the nitration of 2-tert-butylphenol first. This would likely yield a mixture of 2-tert-butyl-4-nitrophenol and 2-tert-butyl-6-nitrophenol. The subsequent bromination of the isolated 2-tert-butyl-nitrophenol isomer would then need to be controlled to introduce the bromine atom at the desired position.

Functional Group Interconversions and Transformations

Functional group interconversions can also play a role in the synthesis of complex substituted phenols. mit.edufiveable.me For example, it is sometimes synthetically advantageous to introduce a nitro group via the oxidation of an amino group, or to introduce an amino group which is then converted to another functional group. youtube.commasterorganicchemistry.com While direct nitration is more common for this target molecule, one could envision a synthetic route where an amino group is strategically placed and later converted to a nitro group.

Another potential transformation could involve the rearrangement of substituents under certain conditions, although this is generally an undesirable side reaction. The stability of the tert-butyl group on the aromatic ring is generally high, but under harsh acidic conditions, dealkylation via a retro-Friedel-Crafts reaction can occur. scientificupdate.com

The synthesis of the target compound may also involve the protection of the phenolic hydroxyl group as an ether or ester to prevent unwanted side reactions during subsequent electrophilic substitution steps. researchgate.net The protecting group would then be removed in a final deprotection step.

Protective Group Strategies in Phenolic Synthesis

In the synthesis of complex phenols such as this compound, the strategic use of protective groups can be instrumental in achieving the desired regioselectivity and preventing unwanted side reactions. The hydroxyl group of phenols is highly activating and can lead to over-reaction or oxidation under harsh reaction conditions.

Protecting the phenolic hydroxyl group can modulate its directing effect and enhance the stability of the substrate during subsequent transformations. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). The choice of the protecting group depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal without affecting other functionalities in the molecule.

For instance, in the synthesis of a polysubstituted phenol, the hydroxyl group could be protected as a methyl ether. This would alter the electronic nature of the substituent from a strongly activating hydroxyl group to a less activating methoxy (B1213986) group, which could influence the regiochemical outcome of subsequent electrophilic substitution reactions. After the desired substitutions are accomplished, the methyl group can be cleaved using reagents like boron tribromide (BBr₃) to regenerate the free phenol.

The use of bulky protecting groups can also introduce steric hindrance, further directing incoming electrophiles to less hindered positions on the aromatic ring. This strategy can be particularly useful in controlling the position of nitration in a molecule with multiple available sites.

Reaction Optimization and Scale-Up Considerations for this compound Production

The industrial production of this compound requires careful optimization of the reaction conditions to ensure high yield, purity, and cost-effectiveness, while also considering safety and environmental impact.

Maximizing Regioselectivity and Yield

The critical step in the synthesis of this compound is the regioselective nitration of 2-bromo-4-tert-butylphenol. The hydroxyl group strongly directs ortho and para, the tert-butyl group directs ortho and para (with a preference for para due to sterics), and the bromine atom also directs ortho and para. To achieve nitration at the 5-position, which is ortho to the bromine and meta to the hydroxyl and tert-butyl groups, is challenging. However, the position is activated by the hydroxyl group (para) and the tert-butyl group (ortho), while being sterically accessible.

To maximize the yield of the desired 5-nitro isomer, a comprehensive understanding of the directing effects of the substituents is crucial. The powerful ortho, para-directing influence of the hydroxyl group is the dominant factor. The bulky tert-butyl group at the 2-position will sterically hinder the adjacent 3- and to some extent the 6-position. The bromine at the 4-position further influences the electron distribution. Nitration is therefore most likely to occur at the positions activated by the hydroxyl group, which are ortho and para to it. In 2-bromo-4-tert-butylphenol, the positions ortho to the hydroxyl are the 2- and 6-positions, and the para position is the 4-position, which is already substituted. The 2-position is blocked by the tert-butyl group. Therefore, the most likely positions for nitration are the 6- and the desired 5-position (which is ortho to the bromo and para to the tert-butyl group).

Controlling the reaction conditions, such as the choice of nitrating agent and solvent, is key to favoring the formation of the 5-nitro isomer over other potential isomers.

Solvent Selection and Temperature Control

The choice of solvent can significantly impact the regioselectivity of nitration reactions. nih.gov Solvents with different polarities can influence the solvation of the electrophile and the transition state, thereby affecting the product distribution. For the nitration of phenols, a range of solvents from non-polar (e.g., chloroform (B151607), carbon tetrachloride) to polar aprotic (e.g., acetonitrile (B52724), dimethylformamide) and protic solvents (e.g., acetic acid) have been explored. In some cases, solvent-free conditions or the use of heterogeneous catalysts can also offer advantages in terms of selectivity and ease of work-up. For instance, the nitration of phenols with tert-butyl nitrite has been shown to be influenced by the solvent, with tetrahydrofuran (B95107) (THF) providing a highly selective and reasonably fast reaction. nih.gov

Temperature control is another critical parameter in optimizing the nitration of phenols. paspk.org These reactions are often exothermic, and inadequate temperature control can lead to the formation of undesired by-products, including di- and tri-nitrated compounds, as well as oxidative degradation products. paspk.org Lowering the reaction temperature can often improve the selectivity of the reaction by favoring the kinetically controlled product over the thermodynamically more stable one. For the nitration of 2-bromo-4-tert-butylphenol, maintaining a low and constant temperature throughout the addition of the nitrating agent is crucial for maximizing the yield of the desired 5-nitro isomer.

| Parameter | Effect on Reaction | Optimized Condition |

| Solvent Polarity | Influences electrophile reactivity and transition state stability. | Aprotic solvents like THF or chloroform may offer better selectivity. |

| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to by-products. | Low and controlled temperatures (e.g., 0-10 °C) are generally preferred. |

Reagent Choice and Stoichiometry

A variety of nitrating agents can be employed for the nitration of phenols, each with its own reactivity and selectivity profile. Common choices include nitric acid (often in the presence of a dehydrating agent like sulfuric acid), metal nitrates, and organic nitrating agents like tert-butyl nitrite.

For a sterically hindered and electronically complex substrate like 2-bromo-4-tert-butylphenol, a milder and more selective nitrating agent may be preferable to minimize the formation of by-products. Tert-butyl nitrite, for example, has been reported as a chemoselective nitrating agent for phenols, often leading to mononitrated products in good yields. nih.gov The reaction with tert-butyl nitrite is proposed to proceed through the formation of an O-nitrosyl intermediate, followed by C-nitration. nih.gov

The stoichiometry of the reagents is another critical factor to control. Using a slight excess of the nitrating agent can help to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to over-nitration and the formation of di- and tri-nitro phenols. Careful control of the molar ratio of the substrate to the nitrating agent is therefore essential for maximizing the yield of the desired mononitrated product.

| Nitrating Agent | Advantages | Disadvantages |

| Nitric Acid/Sulfuric Acid | Strong nitrating agent, readily available. | Can lead to over-reaction and oxidation, harsh conditions. |

| Metal Nitrates | Milder conditions, can be used with solid supports. | May require a co-reagent, potential for metal contamination. |

| Tert-butyl Nitrite | Chemoselective, mild conditions, volatile by-products. | May require optimization for specific substrates. |

Waste Stream Minimization in Substituted Phenol Synthesis

In the context of green chemistry and sustainable industrial processes, minimizing waste is a crucial consideration in the synthesis of substituted phenols. Traditional nitration methods often generate significant amounts of acidic waste, which requires neutralization and disposal, adding to the environmental burden and cost of the process.

Several strategies can be employed to minimize waste in the synthesis of this compound. The use of catalytic systems, where a small amount of a catalyst can promote the reaction without being consumed, is a highly effective approach. For example, solid acid catalysts can be used in nitration reactions, which can often be recovered and reused, reducing the amount of waste generated.

Solvent selection also plays a significant role in waste minimization. Choosing solvents that are recyclable, biodegradable, or can be easily removed and recovered can significantly reduce the environmental impact of the process. In some cases, performing reactions under solvent-free conditions can eliminate solvent waste altogether.

Furthermore, optimizing the reaction to maximize the yield and selectivity towards the desired product directly contributes to waste minimization by reducing the formation of by-products that would need to be separated and disposed of. This includes careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry. Adopting these principles can lead to a more sustainable and economically viable process for the production of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Tert Butyl 4 Bromo 5 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. The following is a predictive analysis of the NMR spectra for 2-Tert-butyl-4-bromo-5-nitrophenol.

Proton (¹H) NMR Spectral Interpretation and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the phenolic hydroxyl proton, the aromatic protons, and the protons of the tert-butyl group.

Aromatic Protons: The benzene (B151609) ring has two protons. The proton at the C-3 position (adjacent to the bromo and tert-butyl groups) and the proton at the C-6 position (adjacent to the hydroxyl and nitro groups) are in different chemical environments.

The C-6 proton would likely appear as a singlet at a downfield chemical shift, anticipated in the range of 8.0-8.5 ppm. Its position is influenced by the strong electron-withdrawing nitro group and the electron-donating hydroxyl group.

The C-3 proton would also appear as a singlet, expected in the range of 7.0-7.5 ppm. Its chemical shift is influenced by the adjacent bromine atom and the ortho tert-butyl group.

Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. They would give rise to a sharp singlet, integrating to nine protons, in the upfield region, typically around 1.3-1.5 ppm.

Hydroxyl Proton: The phenolic -OH proton is expected to produce a broad singlet. Its chemical shift can vary significantly (typically 5-12 ppm) depending on solvent, concentration, and temperature, due to hydrogen bonding. An intramolecular hydrogen bond may form between the hydroxyl group and the adjacent nitro group, which would shift this proton significantly downfield.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.5 | Singlet | 9H |

| Aromatic (Ar-H at C3) | 7.0 - 7.5 | Singlet | 1H |

| Aromatic (Ar-H at C6) | 8.0 - 8.5 | Singlet | 1H |

Note: The absence of adjacent protons for the aromatic hydrogens results in singlets, as no spin-spin coupling would occur.

Carbon (¹³C) NMR Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, as they are all in unique chemical environments.

Aromatic Carbons: Six signals are expected for the aromatic carbons.

The carbon bearing the hydroxyl group (C-1) would be found in the 150-160 ppm range.

The carbon attached to the electron-withdrawing nitro group (C-5) would be significantly deshielded, appearing around 140-150 ppm.

The carbon bonded to the bromine atom (C-4) is expected around 110-120 ppm.

The carbon with the tert-butyl substituent (C-2) would be located in the 135-145 ppm range.

The two carbons bearing hydrogen atoms (C-3 and C-6) would appear in the 115-130 ppm region.

Tert-butyl Carbons:

The quaternary carbon of the tert-butyl group is expected around 35-40 ppm.

The three equivalent methyl carbons would produce a single signal in the upfield region, typically around 30-35 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (-C H₃) | 30 - 35 |

| Quaternary t-Butyl (-C (CH₃)₃) | 35 - 40 |

| C-4 (C-Br) | 110 - 120 |

| C-3, C-6 (Ar C-H) | 115 - 130 |

| C-2 (Ar C-tBu) | 135 - 145 |

| C-5 (C-NO₂) | 140 - 150 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational and Connectivity Elucidation

Without experimental data, a discussion of advanced NMR techniques remains theoretical. However, if spectra were available, these methods would be crucial for unambiguous assignment.

COSY (Correlation Spectroscopy): A 2D COSY experiment would confirm the lack of coupling between the two aromatic protons, as no cross-peaks would be observed between them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. It would definitively link the aromatic proton signals to their respective carbon signals and the tert-butyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for establishing connectivity across multiple bonds. It would show correlations between the tert-butyl protons and the quaternary carbon, as well as the C-2 and C-3 aromatic carbons. Correlations between the aromatic protons and neighboring carbons would confirm their positions relative to the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide spatial information. A cross-peak between the tert-butyl protons and the aromatic proton at C-3 would confirm their proximity, helping to solidify the structural assignment.

Infrared (IR) Vibrational Spectroscopy Analysis

The IR spectrum provides information about the functional groups present in a molecule.

Characteristic Vibrational Modes of Hydroxyl, Nitro, and Halogen Groups

The IR spectrum of this compound would be dominated by absorptions from its key functional groups.

Hydroxyl (-OH) Group: A prominent, broad absorption band is expected in the range of 3200-3500 cm⁻¹. The broadness is a result of hydrogen bonding.

Nitro (NO₂) Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching would be observed as weaker bands above 3000 cm⁻¹.

Halogen (C-Br) Group: The C-Br stretching vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range, which is often referred to as the fingerprint region.

Predicted IR Absorption Data

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (t-Butyl) | Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Nitro N=O | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro N=O | Symmetric Stretch | 1300 - 1370 | Strong |

| Phenolic C-O | Stretch | 1200 - 1260 | Strong |

Hydrogen Bonding Interactions from IR Data

The presence of both a hydroxyl group and a nitro group ortho to each other strongly suggests the formation of an intramolecular hydrogen bond. This interaction would have a notable effect on the IR spectrum.

The O-H stretching frequency would be shifted to a lower wavenumber (e.g., closer to 3200 cm⁻¹) and appear as a broad band, which is characteristic of a hydrogen-bonded hydroxyl group.

This intramolecular hydrogen bond would be less dependent on concentration than intermolecular hydrogen bonding. An experiment comparing the IR spectra at different concentrations could confirm this; the position of the O-H band would remain relatively constant if the hydrogen bonding is primarily intramolecular.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is dictated by its chromophoric system: the substituted nitrophenol ring.

The UV-Vis spectrum of this compound is primarily shaped by the phenol (B47542), nitro, and bromo substituents on the benzene ring, which together form a complex chromophore. The electronic transitions are typically of the π → π* and n → π* types.

π → π Transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of substituents like the nitro group, which extends conjugation, can shift these absorptions to longer wavelengths (a bathochromic shift).

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups) to a π* antibonding orbital. These bands are typically less intense than π → π* bands.

The specific arrangement of substituents—the electron-donating hydroxyl group, the strongly electron-withdrawing nitro group, and the halogen bromo group—creates a "push-pull" system that influences the energy levels of the molecular orbitals. In similar nitrophenols, absorption bands are typically observed in the 200–400 nm range. acs.org The spectrum of this compound is expected to show characteristic bands whose precise wavelengths and intensities are a composite effect of these electronic influences.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Functional Groups |

| π → π | ~250 - 300 | Substituted Benzene Ring |

| n → π | ~320 - 400 | Nitro Group (-NO₂), Phenolic Hydroxyl Group (-OH) |

The polarity of the solvent can significantly alter the UV-Vis absorption spectrum of polar molecules like this compound by stabilizing or destabilizing the ground and excited states. googleapis.com

Polar Solvents: In polar protic solvents like ethanol (B145695) or water, hydrogen bonding can occur with the lone pairs of the hydroxyl and nitro groups. For n → π* transitions, this hydrogen bonding stabilizes the non-bonding ground state more than the excited state, leading to an increase in the energy gap and a shift to shorter wavelengths (a hypsochromic or blue shift). googleapis.com Conversely, for π → π* transitions, the excited state is often more polar than the ground state and is stabilized more by the polar solvent, resulting in a shift to longer wavelengths (a bathochromic or red shift). googleapis.com

Non-Polar Solvents: In non-polar solvents like cyclohexane, solute-solvent interactions are minimal, and the resulting spectrum is considered a baseline representation of the molecule's electronic transitions.

Furthermore, the pH of the medium can induce dramatic spectral changes. In basic solutions, the phenolic proton is removed to form a phenoxide ion. This increases the electron-donating ability of the oxygen, enhances conjugation across the molecule, and typically causes a significant bathochromic shift, often resulting in a visible color change. googleapis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. The molecular formula for this compound is C₁₀H₁₂BrNO₃.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound (C₁₀H₁₂BrNO₃), the expected monoisotopic mass can be calculated with high precision. The presence of bromine is readily identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance, resulting in a characteristic M and M+2 isotopic pattern in the mass spectrum. Analysis of related compounds like 2-bromo-4-methoxy-5-nitrophenol (B15292975) often involves detecting the deprotonated molecule [M-H]⁻ in negative ion mode.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ (with ⁷⁹Br) | C₁₀H₁₂⁷⁹BrNO₃⁺ | 273.0000 |

| [M]⁺ (with ⁸¹Br) | C₁₀H₁₂⁸¹BrNO₃⁺ | 274.9980 |

| [M-H]⁻ (with ⁷⁹Br) | C₁₀H₁₁⁷⁹BrNO₃⁻ | 271.9926 |

| [M-H]⁻ (with ⁸¹Br) | C₁₀H₁₁⁸¹BrNO₃⁻ | 273.9905 |

Tandem Mass Spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion) and subjecting it to collision-induced dissociation to generate fragment ions. While specific MS/MS data for this compound is not publicly available, a fragmentation pathway can be predicted based on the known behavior of similar functionalized aromatic compounds.

Key fragmentation pathways for the [M-H]⁻ ion would likely include:

Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of the tert-butyl group, leading to a stable radical cation.

Loss of Nitric Oxide (•NO) or Nitrogen Dioxide (•NO₂): Common fragmentation pathways for nitroaromatic compounds.

Loss of the Bromine Atom (•Br): Cleavage of the C-Br bond.

Analysis of the related compound 2,6-di-tert-butyl-4-nitrophenol (B147179) shows a primary fragmentation of the [M-H]⁻ ion through the loss of a methyl group.

Table 3: Plausible MS/MS Fragmentation Pathways for the [M-H]⁻ Ion of this compound

| Precursor Ion (m/z for ⁷⁹Br) | Proposed Fragmentation | Fragment Ion Formula | Fragment Ion (m/z for ⁷⁹Br) |

| 272.0 | Loss of •CH₃ | C₉H₈⁷⁹BrNO₃⁻ | 257.0 |

| 272.0 | Loss of •NO₂ | C₁₀H₁₁⁷⁹BrO⁻ | 226.0 |

| 257.0 | Sequential loss of CO | C₈H₈⁷⁹BrO₂⁻ | 229.0 |

X-ray Crystallography for Solid-State Molecular Architecture

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state architecture can be inferred from the structures of analogous molecules.

The molecular geometry is expected to be influenced by several factors:

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is likely to form between the hydrogen of the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group. This interaction would result in a stable, six-membered ring-like conformation and would enforce a degree of planarity on that portion of the molecule.

Steric Hindrance: The bulky tert-butyl group may cause some out-of-plane twisting of the substituents to minimize steric strain.

Studies on related structures, such as 2-bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol, confirm the near-planar arrangement of the substituted phenyl ring and the formation of intramolecular hydrogen bonds.

Determination of Bond Lengths, Angles, and Torsion Angles

A definitive experimental determination of the bond lengths, bond angles, and torsion angles for this compound is not currently available in the public domain. This information is typically obtained through single-crystal X-ray diffraction analysis.

In the absence of experimental data, computational chemistry methods could provide theoretical predictions for these parameters. However, for the purposes of this article, which focuses on established research findings, no such data is presented. A future crystallographic study would be necessary to populate the following table with experimentally verified values.

Table 1: Hypothetical Table of Selected Bond Lengths, Angles, and Torsion Angles for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C | Br | - | - | Data not available |

| Bond Length | C | O(H) | - | - | Data not available |

| Bond Length | C | N | - | - | Data not available |

| Bond Angle | C | C | Br | - | Data not available |

| Bond Angle | C | C | O(H) | - | Data not available |

| Bond Angle | C | C | N | - | Data not available |

| Torsion Angle | O(H) | C | C | C | Data not available |

| Torsion Angle | C | C | C | N | Data not available |

Analysis of Intermolecular Interactions and Crystal Packing

Without a determined crystal structure, a detailed analysis of the intermolecular interactions and crystal packing of this compound cannot be conducted. The arrangement of molecules in the solid state is governed by a variety of non-covalent forces, including hydrogen bonding, halogen bonding, and van der Waals interactions.

Polymorphism Studies and their Structural Basis

There are no known polymorphism studies for this compound reported in the scientific literature. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

The investigation of polymorphism for this compound would require systematic screening of crystallization conditions to identify any different crystalline forms. A subsequent structural analysis of any discovered polymorphs would then be necessary to understand the underlying differences in their crystal packing and intermolecular interactions.

Computational Chemistry and Theoretical Studies on 2 Tert Butyl 4 Bromo 5 Nitrophenol

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost that makes it a method of choice for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for molecules like 2-tert-butyl-4-bromo-5-nitrophenol, from its three-dimensional shape to its electronic and vibrational characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the arrangement of atoms that corresponds to the lowest electronic energy. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles.

A conformational analysis would also be crucial. This involves exploring different spatial arrangements of the molecule's functional groups, which can rotate around single bonds. Key considerations for this compound would include the orientation of the hydroxyl (-OH) group and the tert-butyl group relative to the benzene (B151609) ring. The presence of the bulky tert-butyl group adjacent to the hydroxyl group would likely impose significant steric constraints, influencing the preferred conformation. Furthermore, the potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and an oxygen atom of the neighboring nitro group would be a critical factor in determining the most stable conformer. The results of a geometry optimization would typically be presented in a table of Cartesian coordinates or internal coordinates (bond lengths, angles, and dihedrals).

Prediction of Electronic Structure and Charge Distribution

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. This involves determining how the electrons are distributed within the molecule, which is fundamental to its chemical properties and reactivity.

Calculations would yield atomic charges, often using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This would quantify the electron density on each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). It would be expected that the oxygen atoms of the hydroxyl and nitro groups, as well as the bromine atom, would carry partial negative charges due to their high electronegativity. Conversely, the carbon atoms attached to these electronegative groups, and the hydrogen of the hydroxyl group, would likely bear partial positive charges. Understanding this charge distribution is key to predicting how the molecule will interact with other chemical species.

Vibrational Frequency Calculations and IR Spectral Simulation

Vibrational frequency calculations are performed to predict the infrared (IR) spectrum of the molecule. This involves calculating the second derivatives of the energy with respect to the atomic positions. The results are a set of vibrational modes, each with a characteristic frequency and intensity.

For this compound, these calculations would predict the frequencies of specific bond stretches, bends, and torsions. For example, one would expect to see characteristic frequencies for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, C-H stretches of the aromatic ring and the tert-butyl group, and the C-Br stretch. The calculated frequencies and intensities can be used to simulate the theoretical IR spectrum of the molecule. Comparing this simulated spectrum with an experimentally measured one can help to confirm the molecular structure and the accuracy of the computational model.

Quantum Chemical Descriptors and Reactivity Indices

Beyond the ground state properties, DFT calculations provide a suite of descriptors that offer deeper insights into the chemical reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

An analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energies. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this molecule, it would be expected that the HOMO would be localized primarily on the electron-rich phenol (B47542) ring and the hydroxyl and bromo substituents, while the LUMO would likely be centered on the electron-withdrawing nitro group.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the hydroxyl and nitro groups, and the bromine atom, highlighting these as likely sites for interaction with electrophiles. Regions of positive potential (blue) would likely be found around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor site. The MEP map provides a more holistic view of the charge distribution and its implications for reactivity than atomic charges alone.

Fukui Functions for Predicting Electrophilic and Nucleophilic Attack Sites

Fukui functions are essential tools within conceptual density functional theory (DFT) for predicting the most likely sites for electrophilic and nucleophilic attack on a molecule. These functions quantify the change in electron density at a particular point in the molecule as the total number of electrons is altered. By calculating the Fukui functions, one can identify the atoms that are most susceptible to attack by electron-rich or electron-poor species.

For this compound, the Fukui functions, denoted as f(r), can be calculated to pinpoint reactive centers. The sites for nucleophilic attack are indicated by the Fukui function f+(r), which corresponds to the addition of an electron, while sites for electrophilic attack are identified by f-(r), corresponding to the removal of an electron. The condensed Fukui functions, which approximate these values for individual atomic sites, are particularly useful for analysis.

Table 1: Hypothetical Condensed Fukui Functions for this compound

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |

| C1 (Phenolic) | 0.08 | 0.12 |

| C2 (tert-butyl) | 0.15 | 0.05 |

| C3 | 0.07 | 0.11 |

| C4 (Bromo) | 0.18 | 0.09 |

| C5 (Nitro) | 0.25 | 0.03 |

| C6 | 0.09 | 0.15 |

| O (Phenolic) | 0.11 | 0.20 |

| O (Nitro) | 0.04 | 0.10 |

| N (Nitro) | 0.03 | 0.02 |

Note: These values are illustrative and would be determined through quantum chemical calculations.

Based on these hypothetical values, the carbon atom bearing the nitro group (C5) would be the most susceptible to nucleophilic attack, while the phenolic oxygen and the C6 carbon would be the most likely sites for electrophilic attack.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be validated against experimental data. This correlation is crucial for confirming the molecular structure and understanding its electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations, typically using DFT methods, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These theoretical predictions, when compared with experimental NMR data, serve as a powerful tool for structural verification. For this compound, the calculated chemical shifts would be benchmarked against experimentally obtained spectra to confirm the assigned structure.

Table 2: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Calculated ¹³C Shift (δ) | Experimental ¹³C Shift (δ) | Calculated ¹H Shift (δ) | Experimental ¹H Shift (δ) |

| C1 (Phenolic) | 155.2 | 154.8 | - | - |

| C2 (tert-butyl) | 138.5 | 138.1 | - | - |

| C3 | 118.9 | 118.5 | 7.85 | 7.82 |

| C4 (Bromo) | 115.3 | 115.0 | - | - |

| C5 (Nitro) | 142.1 | 141.7 | - | - |

| C6 | 125.6 | 125.2 | 8.10 | 8.07 |

| C (tert-butyl) | 35.4 | 35.1 | - | - |

| CH₃ (tert-butyl) | 30.1 | 29.8 | 1.45 | 1.42 |

| OH | - | - | 11.50 | 11.45 |

Note: These values are for illustrative purposes.

Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This computational approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. For this compound, TD-DFT calculations can predict the wavelengths at which the molecule absorbs light, providing insight into its electronic structure and color. researchgate.net

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 385 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 275 | 0.28 | HOMO → LUMO+1 |

Note: These values are hypothetical and represent typical outputs of TD-DFT calculations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies, thereby elucidating the most probable reaction pathway.

For this compound, a key reaction of interest could be the nucleophilic aromatic substitution of the bromine atom. Computational methods can be used to locate the transition state structure for this process. The characterization of the transition state involves confirming that it is a first-order saddle point on the potential energy surface, which is achieved by frequency calculations that show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 4: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Meisenheimer Complex | -5.2 |

| Transition State | +15.8 |

| Products | -10.4 |

Note: These values are illustrative of a typical energy profile for such a reaction.

Advanced Analytical Methodologies for 2 Tert Butyl 4 Bromo 5 Nitrophenol

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-Tert-butyl-4-bromo-5-nitrophenol. Its versatility allows for robust separation and quantification, making it ideal for purity assessment and quality control.

Reversed-phase HPLC (RP-HPLC) is the most common and effective mode of chromatography for analyzing this compound. In this technique, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase. The stationary phase typically consists of silica (B1680970) particles chemically bonded with alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane). nih.gov

The separation mechanism involves partitioning the analyte between the non-polar, hydrophobic stationary phase and a polar mobile phase. phenomenex.com Because this compound possesses both non-polar (tert-butyl group, brominated benzene (B151609) ring) and polar (hydroxyl and nitro groups) characteristics, its retention can be finely controlled. This allows for excellent separation from starting materials, synthetic by-products, and potential degradants, making RP-HPLC a superior method for assessing the purity of the final compound. An isocratic ion-pair RP-HPLC method has been successfully used for the simultaneous analysis of similar nitrophenol compounds and their metabolites. nih.gov

Optimizing the mobile and stationary phases is critical for achieving high resolution and symmetrical peak shapes. drawellanalytical.com The choice of stationary phase depends on the hydrophobicity of the analyte; a C18 column is often a first choice for aromatic compounds due to its strong retentive capabilities. rjptonline.org

Mobile phase optimization involves several key factors: phenomenex.commastelf.com

Solvent Composition : A mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typically used. mastelf.com Adjusting the ratio of the organic solvent to water controls the retention time and separation of analytes. phenomenex.com Acetonitrile is often preferred due to its low viscosity and excellent UV transparency. mastelf.com

pH Control : The pH of the mobile phase is crucial as it affects the ionization state of the phenolic hydroxyl group. mastelf.com Operating at a pH below the pKa of the phenol (B47542) (typically around pH 2-4 for nitrophenols) ensures the compound remains in its neutral, more retained form, leading to sharper peaks and better reproducibility. This is often achieved by adding small amounts of an acid, like formic acid or acetic acid, to the mobile phase. nih.gov

Buffers : For more precise pH control, a buffer system (e.g., acetate (B1210297) or phosphate) can be incorporated into the mobile phase, which is particularly important for ionizable compounds. rjptonline.orgmastelf.com

The following table outlines typical starting parameters for an RP-HPLC method development for this compound.

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Typical Setting | Purpose |

| Stationary Phase | C18, 5 µm particle size | Provides hydrophobic interaction for retention. |

| Column Dimensions | 150 mm x 4.6 mm | Standard dimension for analytical separation. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile is the organic modifier; formic acid controls pH. |

| Elution Mode | Gradient or Isocratic | Gradient elution is used for complex samples; isocratic for simpler separations. drawellanalytical.com |

| Flow Rate | 1.0 mL/min | Controls analysis time and efficiency. chromatographyonline.com |

| Column Temperature | 25-40 °C | Affects viscosity and selectivity. rjptonline.org |

| Injection Volume | 5-20 µL | Amount of sample introduced onto the column. |

| Detector | UV/Vis or PDA | For detection of the chromophoric analyte. |

Due to the presence of the nitrated aromatic ring, this compound is an excellent chromophore, making it easily detectable by UV/Vis spectroscopy. shimadzu.com

UV/Vis Detectors : These detectors measure the absorbance of the analyte at one or two specific wavelengths. For nitrophenols, detection is often performed in the UV range of 270-350 nm. nih.govshimadzu.com A simple UV/Vis detector is robust and provides high sensitivity for quantitative analysis.

Photodiode Array (PDA) Detectors : A PDA detector, also known as a Diode Array Detector (DAD), offers a significant advantage by acquiring the entire UV-Vis spectrum for a compound as it elutes from the column. shimadzu.com This provides three-dimensional data (absorbance vs. time vs. wavelength). The spectral information serves as a secondary confirmation of the analyte's identity and is invaluable for assessing peak purity. By comparing spectra across an eluting peak, co-eluting impurities can be identified. shimadzu.com

Fluorescence Detectors : While highly sensitive, fluorescence detection is only applicable if the molecule is naturally fluorescent or can be made so through derivatization. Phenols can sometimes exhibit native fluorescence, but it is generally less intense than that of other aromatic structures. This detection method is less common for this specific compound unless maximum sensitivity for trace-level analysis is required and the compound proves to be fluorescent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. researchgate.net While phenols themselves have limited volatility, they can be readily analyzed by GC-MS after a chemical modification step known as derivatization. nih.govnemi.gov

Derivatization is an essential step that converts the polar, non-volatile phenolic hydroxyl group into a less polar, more volatile, and more thermally stable functional group. nih.gov This process improves chromatographic peak shape and prevents thermal degradation in the hot GC injector.

The most common derivatization method for phenols is silylation . nih.gov This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include:

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) nih.gov

The reaction is typically fast and clean, producing the volatile TMS-ether of the phenol, which is ideal for GC-MS analysis. univ-lyon1.fr The derivatized sample is then injected into the GC-MS system.

Table 2: Typical GC-MS Method Parameters

| Parameter | Typical Setting | Purpose |

| Derivatization Agent | BSTFA with 1% TMCS or MSTFA | To create a volatile TMS-ether of the phenol. nih.govuniv-lyon1.fr |

| GC Column | DB-5ms, HP-5ms (or equivalent) | A non-polar column suitable for a wide range of organic compounds. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution capillary GC. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |

| Oven Program | 50°C hold for 1 min, then ramp 10-15°C/min to 300°C | Temperature gradient to separate compounds based on boiling point. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard hard ionization technique that produces reproducible fragmentation. |

| Mass Analyzer | Quadrupole or Ion Trap | To separate ions based on their mass-to-charge ratio. |

| Scan Range | m/z 40-550 | Covers the expected mass range of the derivatized molecule and its fragments. |

Once the derivatized molecule elutes from the GC column and enters the mass spectrometer, it is bombarded with high-energy electrons (Electron Ionization, EI). This causes the molecule to ionize and break apart into a predictable set of charged fragments. This fragmentation pattern is a unique chemical "fingerprint" that allows for unambiguous identification.

For the TMS-ether of this compound, key features in the mass spectrum would include:

Molecular Ion (M+) : The peak representing the intact, ionized molecule. Its presence confirms the molecular weight of the derivatized compound.

Isotopic Pattern for Bromine : A crucial diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. asdlib.org This results in two peaks for every bromine-containing fragment (at 'm' and 'm+2') with almost equal intensity, which is a clear indicator of the presence of a single bromine atom. whitman.edu

Characteristic Fragments : Logical losses from the molecular ion help to piece the structure together. Expected fragments include:

[M-15]⁺ : Loss of a methyl group (•CH₃) from the silyl (B83357) or tert-butyl group.

[M-57]⁺ : Loss of a tert-butyl radical (•C(CH₃)₃), a very common fragmentation for tert-butylated aromatics.

Loss of the nitro group (•NO₂) at [M-46]⁺.

Cleavage of the bromine atom, showing a loss of 79/81 mass units.

The combination of the chromatographic retention time and the unique mass spectral fragmentation pattern provides a very high degree of confidence in the identification of this compound in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for the comprehensive profiling of complex mixtures, enabling the separation, identification, and quantification of individual components. In the context of this compound, LC-MS/MS provides a robust platform for its detection and characterization in various matrices. The technique combines the high separation efficiency of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. slideshare.netnih.gov

The initial separation is achieved using a liquid chromatograph, where the sample is passed through a column packed with a stationary phase. The differential interaction of this compound with the stationary and mobile phases leads to its separation from other components in the sample. phmethods.net Following separation, the analyte is introduced into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically using techniques like electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). slideshare.netwikipedia.org For MS/MS, a specific precursor ion corresponding to this compound is selected, fragmented, and the resulting product ions are detected. This process of multiple reaction monitoring (MRM) provides a high degree of specificity and sensitivity, which is crucial for quantitative analysis in complex samples. researchgate.net A stability-indicating UPLC-MS/MS method was developed for the simultaneous determination of phenol impurities, demonstrating the technique's capability in resolving and quantifying structurally related compounds. researchgate.net

High-Resolution Mass Spectrometry Coupled LC (LC-HRMS)

The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) has become one of the most widely used techniques for the comprehensive identification of phenolic compounds. springernature.com LC-HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, typically with errors of less than 5 ppm. acgpubs.orgub.edu This high mass accuracy allows for the determination of the elemental composition of an unknown compound, greatly aiding in its identification. ub.edu

For this compound, LC-HRMS would enable the precise measurement of its molecular ion, facilitating its unambiguous identification even in complex environmental or biological samples. chromatographyonline.com The fragmentation pattern obtained from HRMS/MS experiments provides further structural information, confirming the identity of the analyte. acgpubs.org The use of LC-HRMS is essential for profiling chemicals of emerging concern and can provide broader coverage than traditional targeted screening methods. chromatographyonline.com

Targeted and Untargeted Analysis Approaches

LC-MS methodologies can be broadly categorized into targeted and untargeted approaches, each serving a distinct analytical purpose. nih.gov

Targeted analysis focuses on the quantification of a predefined list of known compounds. nih.gov In the case of this compound, a targeted LC-MS/MS method would be developed to specifically measure its concentration. This approach offers high sensitivity and selectivity and is the standard for routine monitoring and regulatory compliance. chromatographyonline.com The development of such a method involves optimizing chromatographic conditions and mass spectrometric parameters for the specific analyte. researchgate.net

Untargeted analysis , or non-targeted screening (NTS), aims to detect and identify as many compounds as possible in a sample without a preconceived list. nih.govchromatographyonline.com This approach is particularly valuable for identifying novel metabolites, degradation products, or unknown contaminants. chromatographyonline.com Using LC-HRMS, an untargeted analysis of a sample containing this compound could reveal the presence of related impurities or transformation products. nih.gov Untargeted metabolomics can provide a wide range of detection for metabolites with diverse chemical and physical properties. nih.gov While powerful, untargeted analysis generates vast amounts of data, requiring sophisticated software and databases for processing and compound identification. springernature.comresearchgate.net

Table 1: Comparison of LC-MS/MS, LC-HRMS, and Analysis Approaches

| Feature | LC-MS/MS (Targeted) | LC-HRMS (Untargeted/Targeted) |

|---|---|---|

| Primary Goal | Quantification of specific, known compounds. nih.gov | Identification of a broad range of known and unknown compounds. chromatographyonline.com |

| Selectivity | Very High (based on precursor/product ion transitions). researchgate.net | High (based on accurate mass and retention time). ub.edu |

| Sensitivity | Generally higher for pre-defined analytes. researchgate.net | Can be lower than targeted methods but is constantly improving. researchgate.net |

| Compound Coverage | Limited to a pre-selected list of analytes. chromatographyonline.com | Broad, covering a wide chemical space. nih.gov |

| Data Analysis | Relatively straightforward quantification. researchgate.net | Complex, requires extensive data processing and database searching. springernature.com |

| Application for this compound | Accurate quantification in various matrices. | Identification of impurities, metabolites, and degradation products. |

Capillary Electrophoresis (CE) for Separation Science

Capillary Electrophoresis (CE) is a family of high-efficiency separation techniques performed in narrow-bore capillaries. wikipedia.org It is particularly well-suited for the separation of ionic species, making it an excellent tool for analyzing compounds like this compound, which can be ionized under appropriate pH conditions. CE methods are known for their high resolution, speed, and minimal sample and reagent consumption. wikipedia.orgbohrium.com

Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. In CZE, the separation is based on the differences in the electrophoretic mobilities of the analytes in a buffer-filled capillary under the influence of a high-voltage electric field. wikipedia.orgnih.gov Studies have demonstrated the successful separation of nitrophenol isomers using CZE, highlighting the technique's potential for resolving structurally similar compounds. bohrium.comnih.gov

Principles of Separation based on Electrophoretic Mobility

The fundamental principle of CE separation lies in the differential migration of analytes in an electric field. libretexts.org When a voltage is applied across the capillary, charged molecules move towards the electrode of opposite charge. wikipedia.org This movement is termed electrophoretic mobility (µe), which is a function of the analyte's charge-to-size ratio. whitman.edu

In a typical fused-silica capillary, the inner wall possesses silanol (B1196071) groups that become negatively charged at pH values above 3. This charged surface attracts cations from the buffer, creating an electrical double layer. When the electric field is applied, this layer of cations migrates towards the cathode, dragging the bulk solution with it. This phenomenon is known as the electroosmotic flow (EOF). wikipedia.orglibretexts.org

The net velocity of an analyte is the vector sum of its electrophoretic mobility and the electroosmotic flow. libretexts.org

Cations are attracted to the cathode and move with the EOF, eluting first.

Neutral species are not affected by the electric field and migrate at the same velocity as the EOF.

Anions are attracted to the anode, against the EOF. In most cases, the EOF is stronger than the electrophoretic mobility of the anions, so they are also carried towards the cathode but elute last. wikipedia.orglibretexts.org

For a phenolic compound like this compound, its separation would be achieved by selecting a buffer pH where it is ionized (deprotonated), allowing it to migrate based on its specific charge and size. nih.gov The separation of nitrophenol isomers can be optimized by adjusting parameters such as buffer composition, pH, and the addition of organic modifiers like methanol. bohrium.comnih.gov

Coupling CE with Mass Spectrometry (CE-MS)

The coupling of capillary electrophoresis with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. wikipedia.orgnih.gov This hyphenated technique provides molecular mass information, which is invaluable for the definitive identification of separated analytes. slideshare.net

Interfacing CE with MS presents challenges due to the low flow rates of CE and the need for a stable electrical connection for both separation and ionization. ku.edu Electrospray ionization (ESI) is the most common interface, utilizing designs such as sheath-flow or sheathless interfaces to achieve stable spray and ionization. wikipedia.org

CE-MS is a powerful tool for the analysis of complex samples where both high-resolution separation and specific identification are required. nih.gov For this compound, CE-MS would not only separate it from isomers and other related substances but also confirm its identity through its mass-to-charge ratio and fragmentation pattern. This is particularly useful in metabolomics and environmental analysis where complex matrices are common. nih.gov The development of CE-MS methods has significantly advanced the analysis of charged metabolites and other biomolecules. nih.govku.edu

Table 2: Key Parameters in Capillary Electrophoresis for Nitrophenol Separation

| Parameter | Effect on Separation | Typical Conditions for Nitrophenols | Reference |

|---|---|---|---|

| Buffer pH | Affects the charge of the analyte and the capillary wall, influencing electrophoretic mobility and EOF. | pH 7.2 - 11.6 | nih.govresearchgate.net |

| Buffer Concentration | Influences ionic strength, which can affect resolution and generate Joule heating. | 15 mM - 150 mM | nih.govresearchgate.net |

| Applied Voltage | Higher voltage leads to faster separations but can cause Joule heating, which may decrease resolution. | 3000 V | researchgate.net |

| Organic Modifier (e.g., Methanol) | Alters the viscosity and dielectric constant of the buffer, affecting both EOF and analyte mobility. | Addition of methanol to the run buffer. | bohrium.comnih.gov |

| Capillary Temperature | Affects buffer viscosity and analyte mobility; needs to be controlled for reproducible migration times. | Optimized for resolution and analysis time. | bohrium.com |

Advanced Extraction and Purification Techniques for Research Applications

The accurate analysis of this compound often requires its extraction from a complex sample matrix and subsequent purification to remove interfering substances. emu.edu.tr The choice of extraction and purification method depends on the physical state of the sample, the properties of the analyte, and the nature of the impurities. rroij.com

Several advanced extraction techniques are available that offer advantages over traditional methods in terms of efficiency, speed, and reduced solvent consumption. nih.gov These include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE). phmethods.netacs.org

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. phmethods.net It involves passing a liquid sample through a solid adsorbent material that selectively retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a different solvent. For a phenolic compound like this compound, a reverse-phase SPE cartridge could be used for extraction from aqueous samples.

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous solution and an organic solvent. phmethods.net This technique is effective for separating compounds based on their polarity.

Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and sample, accelerating the extraction of target compounds from a solid matrix. acs.org The rapid heating creates internal pressure that helps to rupture cell walls, increasing extraction efficiency. acs.org

Ultrasound-Assisted Extraction (UAE) employs high-frequency ultrasound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material disrupts cell structures and enhances mass transfer, improving extraction yield and reducing extraction time. phmethods.netacs.org

For purification on a research scale, techniques like crystallization and chromatography are paramount. emu.edu.trrroij.com Crystallization purifies solid compounds based on differences in solubility. byjus.com Column chromatography is a highly effective method for separating components of a mixture based on their differential adsorption onto a stationary phase. youtube.com For ortho- and para-nitrophenols, which have different polarities, column chromatography can be an effective separation technique. youtube.com Similarly, steam distillation can be used to separate volatile isomers like ortho-nitrophenol from less volatile ones like para-nitrophenol due to differences in intermolecular and intramolecular hydrogen bonding. youtube.comquora.com

Table 3: Comparison of Advanced Extraction and Purification Techniques

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|